Bienvenue dans la boutique en ligne BenchChem!

1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane

Molecular weight optimization Lipophilic ligand efficiency Fragment-based drug design

Acquire this precisely N,N-disubstituted 1,4-diazepane to eliminate the risk of divergent biological activity common with generic analogs. Its unique pairing of a rigid 4-fluorophenyl-cyclopropyl amide with a polar tetrahydrofuran moiety creates a distinct conformational profile unexplored for orexin receptor antagonism and PARP-1 inhibition. This scaffold is validated in CNS-penetrant clinical candidates like Suvorexant. Researchers leverage its superior Fsp3 and membrane permeability for fragment growth and phenotypic screening, ensuring reliable SAR data generation.

Molecular Formula C19H25FN2O2
Molecular Weight 332.419
CAS No. 2310015-95-1
Cat. No. B2880159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane
CAS2310015-95-1
Molecular FormulaC19H25FN2O2
Molecular Weight332.419
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)C2(CC2)C3=CC=C(C=C3)F)C4CCOC4
InChIInChI=1S/C19H25FN2O2/c20-16-4-2-15(3-5-16)19(7-8-19)18(23)22-10-1-9-21(11-12-22)17-6-13-24-14-17/h2-5,17H,1,6-14H2
InChIKeyWEVVJQDQMFAYRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane: Core Properties and Compound Class for Research Procurement


1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane (CAS 2310015-95-1, molecular weight 332.419 g/mol) is a synthetic small molecule featuring a 1,4-diazepane core, N,N-disubstituted with a 1-(4-fluorophenyl)cyclopropanecarbonyl group and an oxolan-3-yl (tetrahydrofuran) moiety . This N,N-disubstituted diazepane scaffold is a well-established privileged structure in medicinal chemistry, particularly recognized for its role in generating potent orexin receptor antagonists and other CNS-active agents [1][2]. The compound's distinctive combination of a 4-fluorophenyl-substituted cyclopropane carbonyl on one nitrogen and a tetrahydrofuran ring on the other creates a unique conformational constraint and electronic environment that differentiates it from simpler diazepane analogs . Typical commercial purity is 95% .

Procurement Risk: Why 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane Cannot Be Substituted with Generic Diazepane Analogs


Substituting 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane with a generic in-class analog introduces significant risk of divergent biological activity. The N,N-disubstituted 1,4-diazepane scaffold's biological outcome is exquisitely sensitive to the nature of its substituents; small changes in the amide or N-alkyl region cause substantial shifts in receptor affinity, subtype selectivity, and pharmacokinetics for orexin receptors, or can redirect activity toward entirely different targets like CCR2 or PARP-1 [1][2][3][4]. Crucially, the target compound's unique pairing of a rigid 4-fluorophenyl-cyclopropyl amide with a polar tetrahydrofuran group creates a distinct conformational profile that cannot be replicated by analogs bearing simpler carbonyl substituents, such as an unsubstituted cyclopropane amide, oxane amide, or even a directly attached 4-fluorophenyl group. The quantitative evidence below demonstrates specific properties that separate this compound from its closest chemical neighbors.

Selective Procurement Evidence for 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane (CAS 2310015-95-1)


Differentiation by Molecular Bulk and Physicochemical Space Relative to Cycloalkyl-carbonyl Analogs

This compound's molecular weight and calculated lipophilicity differentiate it from the closest commercially available 4-(oxolan-3-yl)-1,4-diazepane analogs. Compared to 1-Cyclobutanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane (CAS 2309541-97-5, MW 252.36) and 1-(Oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane (CAS 2310014-87-8, MW 282.38) [1], the target compound's molecular weight of 332.42 g/mol represents a significant increase, pushing it into a higher property space typical of more advanced lead-like molecules. Its calculated topological polar surface area (TPSA) of 32.8 Ų and predicted LogP of 2.5-3.1 place it in a more lipophilic region than the oxane analog (TPSA 41.9 Ų), suggesting superior passive membrane permeability for CNS targets, based on the known structure-activity relationships of the diazepane orexin receptor antagonist class [2][3].

Molecular weight optimization Lipophilic ligand efficiency Fragment-based drug design

Structural Differentiation from Benzyl-substituted Diazepane Analogs

The target compound is architecturally distinct from compounds like 1-Cyclopropanecarbonyl-4-[(4-fluorophenyl)methyl]-1,4-diazepane (CAS 2181927-90-0, MW 276.35) [1]. In the target, the 4-fluorophenyl group is directly attached to the cyclopropane ring, forming a rigid spiro-like motif at the amide, whereas the comparator features a more flexible 4-fluorobenzyl substituent on the opposite nitrogen of the diazepane ring. This fundamental difference in positional topology will drive divergent target engagement as these two substitution patterns are established in distinct patent chemical spaces for orexin receptor antagonists and other GPCR modulators [2][3]. Furthermore, the oxolan-3-yl group on the target compound introduces a hydrogen bond acceptor (the tetrahydrofuran oxygen) that is absent in the comparator, which is predicted to alter solubility and bioavailability [4].

Conformational constraint Spatial configuration Metabolic stability

Differentiation by Aromatic Substituent from Structurally Similar 4-(Oxolan-3-yl)-1,4-diazepane Analogs

The target compound specifically features a 4-fluorophenyl group, which contrasts with the 4-tert-butylphenyl group found in 1-(4-Tert-butylbenzoyl)-4-(oxolan-3-yl)-1,4-diazepane (CAS 2415503-27-2, MW 330.5) [1]. While both share the diazepane-oxolane core and are similar in molecular weight (332.42 vs. 330.5), the substitution of the electron-withdrawing 4-fluorophenyl for the electron-donating 4-tert-butylphenyl group is known in medicinal chemistry to significantly alter molecular recognition, target binding kinetics, and metabolic stability [2][3]. Both are differentiated from other 4-(oxolan-3-yl)-1,4-diazepane analogs by their greater molecular complexity (e.g., compared to the unsubstituted, MW 170.25; or 2-methylsulfanyl-pyridine, MW ~350) [4].

Aromatic substitution Molecular recognition Pi-stacking

Application Scenarios for Procuring 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane


Building Focused CNS Screening Libraries for Orexin or GPCR Targets

The compound's diazepane scaffold is a validated core for CNS-penetrant orexin receptor antagonists, as evidenced by the development of clinical candidates like Suvorexant and Filorexant [1]. Procuring this specific analog, with its unique 4-fluorophenyl-cyclopropane amide and oxolane combination, allows researchers to probe a novel region of chemical space adjacent to the published clinical leads, potentially identifying new candidates with distinct binding kinetics or receptor subtype selectivity profiles.

Structure-Activity Relationship (SAR) Studies on N,N-Disubstituted Diazepane Conformational Constraint

Guided by structural analyses, the conformation of the N,N-disubstituted-1,4-diazepane core is a critical determinant of biological activity [2]. The rigid 4-fluorophenyl-cyclopropane group imposes a unique conformational bias on the central seven-membered ring, making this compound a valuable tool for systematic SAR investigations aimed at understanding the link between solution-phase conformer populations and target binding energy.

Fragment-Based and High-Throughput Screening Libraries Requiring High Molecular Complexity

Compared to simpler 4-(oxolan-3-yl)-1,4-diazepane building blocks, this compound's higher molecular weight, lower TPSA, and greater fraction of sp3-hybridized carbons (Fsp3) make it a superior candidate for fragment growth or diversity-oriented screening decks. Its physicochemical profile suggests superior membrane permeability, making it suitable for phenotypic screening in cell-based assays where target engagement is not yet defined [3].

Metabolic Stability and Lipophilicity Optimization Programs

The inclusion of both a 4-fluorophenyl group and a cyclopropane ring are established strategies to block metabolic soft spots and improve stability [4]. Researchers can use this compound as a reference to benchmark the metabolic stability of new analogs against a molecule that has integrated two well-known stability-enhancing motifs, as opposed to simpler, potentially more metabolically labile acyl diazepanes.

Quote Request

Request a Quote for 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.